molecular formula C26H25NO4S B3317652 L-Cysteine, N-[(2-propenyloxy)carbonyl]-S-(triphenylmethyl)- CAS No. 96865-72-4

L-Cysteine, N-[(2-propenyloxy)carbonyl]-S-(triphenylmethyl)-

Cat. No.: B3317652
CAS No.: 96865-72-4
M. Wt: 447.5 g/mol
InChI Key: FFOBCBHGUPRUJY-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Cysteine, N-[(2-propenyloxy)carbonyl]-S-(triphenylmethyl)- is a synthetic derivative of L-cysteine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of a triphenylmethyl group and a propenyloxycarbonyl group, which modify the properties and reactivity of the parent amino acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteine, N-[(2-propenyloxy)carbonyl]-S-(triphenylmethyl)- typically involves the protection of the thiol group of L-cysteine with a triphenylmethyl group. This is followed by the introduction of the propenyloxycarbonyl group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the protection and subsequent functionalization steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

L-Cysteine, N-[(2-propenyloxy)carbonyl]-S-(triphenylmethyl)- can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.

    Reduction: The compound can be reduced to regenerate the free thiol group.

    Substitution: The propenyloxycarbonyl group can be substituted under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, pH levels, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation can lead to the formation of disulfides, while substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

L-Cysteine, N-[(2-propenyloxy)carbonyl]-S-(triphenylmethyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in protein modification and enzyme activity.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of L-Cysteine, N-[(2-propenyloxy)carbonyl]-S-(triphenylmethyl)- involves its interaction with various molecular targets. The compound can modify proteins by forming covalent bonds with thiol groups, affecting their structure and function. This can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • L-Cysteine, N-[(2-propenyloxy)carbonyl]-S-(benzyl)-
  • L-Cysteine, N-[(2-propenyloxy)carbonyl]-S-(methyl)-

Uniqueness

L-Cysteine, N-[(2-propenyloxy)carbonyl]-S-(triphenylmethyl)- is unique due to the presence of the bulky triphenylmethyl group, which can significantly alter its reactivity and interactions compared to other similar compounds. This makes it particularly useful in specific synthetic and research applications where steric hindrance and specific reactivity are desired.

Properties

IUPAC Name

(2R)-2-(prop-2-enoxycarbonylamino)-3-tritylsulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4S/c1-2-18-31-25(30)27-23(24(28)29)19-32-26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h2-17,23H,1,18-19H2,(H,27,30)(H,28,29)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFOBCBHGUPRUJY-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)N[C@@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Cysteine, N-[(2-propenyloxy)carbonyl]-S-(triphenylmethyl)-
Reactant of Route 2
Reactant of Route 2
L-Cysteine, N-[(2-propenyloxy)carbonyl]-S-(triphenylmethyl)-
Reactant of Route 3
Reactant of Route 3
L-Cysteine, N-[(2-propenyloxy)carbonyl]-S-(triphenylmethyl)-
Reactant of Route 4
Reactant of Route 4
L-Cysteine, N-[(2-propenyloxy)carbonyl]-S-(triphenylmethyl)-
Reactant of Route 5
Reactant of Route 5
L-Cysteine, N-[(2-propenyloxy)carbonyl]-S-(triphenylmethyl)-
Reactant of Route 6
Reactant of Route 6
L-Cysteine, N-[(2-propenyloxy)carbonyl]-S-(triphenylmethyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.